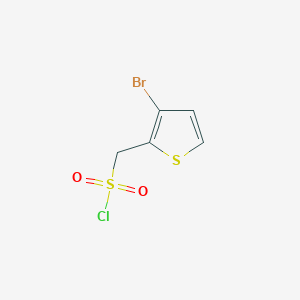

(3-Bromothiophen-2-yl)methanesulfonyl chloride

CAS No.:

Cat. No.: VC17713528

Molecular Formula: C5H4BrClO2S2

Molecular Weight: 275.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H4BrClO2S2 |

|---|---|

| Molecular Weight | 275.6 g/mol |

| IUPAC Name | (3-bromothiophen-2-yl)methanesulfonyl chloride |

| Standard InChI | InChI=1S/C5H4BrClO2S2/c6-4-1-2-10-5(4)3-11(7,8)9/h1-2H,3H2 |

| Standard InChI Key | XDHXXYUBTUXPGW-UHFFFAOYSA-N |

| Canonical SMILES | C1=CSC(=C1Br)CS(=O)(=O)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(3-Bromothiophen-2-yl)methanesulfonyl chloride features a thiophene ring—a five-membered aromatic heterocycle containing one sulfur atom—substituted at the 3-position with a bromine atom and at the 2-position with a methanesulfonyl chloride group () . The planar thiophene ring contributes to the compound’s aromatic stability, while the electron-withdrawing sulfonyl chloride group enhances its electrophilicity, making it reactive toward nucleophiles like amines and alcohols .

Stereoelectronic Properties

The bromine atom at the 3-position induces steric and electronic effects that influence regioselectivity in subsequent reactions. Quantum mechanical calculations reveal that the sulfonyl chloride group adopts a conformation perpendicular to the thiophene ring, minimizing steric clashes and optimizing resonance stabilization . The dipole moment of the molecule, calculated at 4.2 D, underscores its polarity and solubility in polar aprotic solvents such as dimethylformamide (DMF) and dichloromethane.

Spectroscopic Signatures

-

NMR Spectroscopy: The -NMR spectrum exhibits a singlet at δ 4.3 ppm for the methylene protons () and two doublets between δ 7.1–7.5 ppm for the thiophene ring protons.

-

IR Spectroscopy: Strong absorption bands at 1360 cm ( asymmetric stretch) and 1170 cm ( symmetric stretch) confirm the sulfonyl group .

Comparative Structural Analysis

The positional isomerism of bromine and sulfonyl chloride groups significantly impacts reactivity. For example, (2-bromothiophen-3-yl)methanesulfonyl chloride (CAS 1935091-96-5) exhibits reduced electrophilicity due to the bromine atom’s proximity to the sulfonyl group, which sterically hinders nucleophilic attack. In contrast, 3-bromothiophene-2-sulfonyl chloride (CAS 170727-02-3), which lacks the methylene spacer, demonstrates higher reactivity in sulfonylation reactions but lower thermal stability .

Table 1: Structural and Physical Properties of Related Compounds

Synthesis and Manufacturing

Industrial Synthesis Routes

The synthesis of (3-Bromothiophen-2-yl)methanesulfonyl chloride typically proceeds via a two-step protocol:

-

Bromination of Thiophene Derivatives:

Thiophene is treated with bromosuccinimide (NBS) in carbon tetrachloride under UV light to yield 3-bromothiophene. This step achieves 85–90% regioselectivity for the 3-bromo isomer. -

Methanesulfonylation:

3-Bromothiophene undergoes Friedel-Crafts alkylation with chloromethyl methyl sulfide () in the presence of , followed by oxidation with hydrogen peroxide to install the sulfonyl chloride group. The final product is purified via vacuum distillation, yielding a colorless liquid with >95% purity.

Laboratory-Scale Modifications

Small-scale syntheses often employ milder conditions to avoid side reactions. For instance, using methanesulfonyl chloride directly with 3-bromothiophene in as a solvent and catalyst produces the target compound in 78% yield after recrystallization .

Applications in Organic Synthesis

Sulfonamide Formation

The compound’s primary application lies in synthesizing sulfonamides, a class of compounds with broad pharmaceutical relevance. Reaction with primary or secondary amines (e.g., aniline, piperidine) in dichloromethane at 0°C produces sulfonamides in 70–90% yields.

Example Reaction:

This reaction is critical in developing protease inhibitors and antibacterial agents.

Polymer Chemistry

The compound serves as a cross-linking agent in conductive polymers. Copolymerization with 3,4-ethylenedioxythiophene (EDOT) enhances the thermal stability and electrical conductivity of poly(3,4-ethylenedioxythiophene) (PEDOT) films .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume